

Sensory panel comparison of Dodecyl isobutyrate and related flavor esters

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Compound of Interest

Compound Name: Dodecyl isobutyrate

Cat. No.: B1330305

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A Comparative Sensory Analysis of **Dodecyl Isobutyrate** and Structurally Related Flavor Esters

This guide provides an objective comparison of the sensory profiles of **Dodecyl isobutyrate** and other structurally related flavor esters. Intended for researchers, scientists, and professionals in the flavor and fragrance industry, this document presents a side-by-side analysis of their aroma characteristics, supported by available data and detailed experimental methodologies for sensory evaluation.

Comparative Sensory Profiles of Isobutyrate Esters

The sensory characteristics of esters are largely influenced by their molecular structure, specifically the nature of the alcohol and carboxylic acid from which they are derived. In the case of isobutyrate esters, the branched isobutyric acid moiety generally imparts a soft, fruity character. The perceived aroma is then further defined by the length and structure of the alcohol chain. As the carbon chain of the alcohol component increases, the volatility of the ester decreases, which can affect the odor strength and character.

Table 1: Comparison of Sensory Profile Data for **Dodecyl Isobutyrate** and Related Esters

Ester Name	Chemical Structure	Molecular Formula	Odor Description	Odor Strength	Odor Threshold (in water)
Dodecyl Isobutyrate	$\begin{array}{c} \text{CH}(\text{CH}_3)_2\text{CO} \\ \text{OCH}_2(\text{CH}_2)_{10} \\ \text{CH}_3 \end{array}$	$\text{C}_{16}\text{H}_{32}\text{O}_2$	Faint, oily, fatty, fruity	Low	Data not available
Octyl Isobutyrate	$\begin{array}{c} \text{CH}(\text{CH}_3)_2\text{CO} \\ \text{OCH}_2(\text{CH}_2)_6 \\ \text{CH}_3 \end{array}$	$\text{C}_{12}\text{H}_{24}\text{O}_2$	<p>Fruity, fatty, with soft, humid undertones reminiscent of parsley and fern root; sweet, grape-like flavor. Also described as having sweet, creamy, and subtle notes of pear, pineapple, and apple.^[1] ^[2]</p>	-	Taste characteristics at 30 ppm: creamy, waxy, fruity, earthy, and fatty. ^[1]
Hexyl Isobutyrate	$\begin{array}{c} \text{CH}(\text{CH}_3)_2\text{CO} \\ \text{OCH}_2(\text{CH}_2)_4 \\ \text{CH}_3 \end{array}$	$\text{C}_{10}\text{H}_{20}\text{O}_2$	Sweet, green, fruity, apple- and pear-like with ripe peach and berry nuances. ^[3]	-	Data not available
Isobutyl Isobutyrate	$\begin{array}{c} \text{CH}(\text{CH}_3)_2\text{CO} \\ \text{OCH}_2\text{CH}(\text{CH}_3)_2 \end{array}$	$\text{C}_8\text{H}_{16}\text{O}_2$	Fruity, sweet, resembling berries or pineapple.	-	Data not available

Ethyl Isobutyrate	$\text{CH}(\text{CH}_3)_2\text{COOCH}_2\text{CH}_3$	$\text{C}_6\text{H}_{12}\text{O}_2$	Fruity, ethereal, sweet, with alcoholic and rum-like nuances.	High	0.000022 ppm
Phenylethyl Isobutyrate	$\text{CH}(\text{CH}_3)_2\text{COOCH}_2\text{CH}_2\text{C}_6\text{H}_5$	$\text{C}_{12}\text{H}_{16}\text{O}_2$	Sweet, floral, honey-like, fruity, with a yeasty undertone.	-	Taste characteristic s at 2.5 ppm: floral, waxy, green, and rosy with winey, grape, and berry nuances.

Experimental Protocols

The sensory data for flavor esters are typically determined through sensory panel evaluations using established methodologies such as Quantitative Descriptive Analysis (QDA).

Quantitative Descriptive Analysis (QDA) of Flavor Esters

Objective: To identify and quantify the sensory attributes of **Dodecyl isobutyrate** and related esters.

1. Panelist Selection and Training:

- A panel of 10-12 individuals is selected based on their sensory acuity, ability to verbalize perceptions, and availability.
- Panelists undergo extensive training (typically 20-40 hours) to develop a consensus on a specific vocabulary (lexicon) to describe the aroma and flavor attributes of the esters being tested. Reference standards are used to anchor the sensory terms.

2. Lexicon Development:

- The panel, facilitated by a panel leader, is presented with a range of isobutyrate esters to generate a comprehensive list of descriptive terms for the aroma.
- Through discussion and consensus, the list is refined to a final set of non-overlapping attributes (e.g., "fruity," "waxy," "green," "floral," "sweet," "oily").

3. Sample Preparation and Presentation:

- Samples of each ester are prepared at a standardized concentration in a neutral solvent (e.g., propylene glycol or ethanol) and presented to the panelists in a controlled environment.
- Samples are presented in coded, covered glass containers to minimize visual bias.
- The presentation order is randomized for each panelist to avoid order effects.

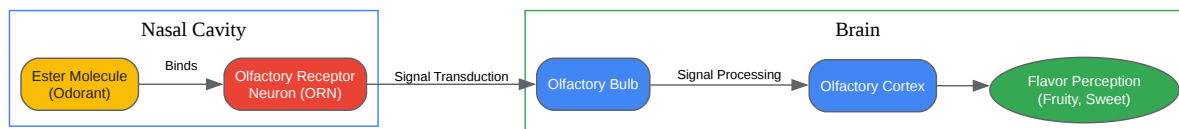
4. Sample Evaluation:

- Panelists evaluate the samples individually in isolated booths with controlled lighting and temperature.
- Panelists rate the intensity of each attribute on a continuous, unstructured line scale (e.g., 15 cm) anchored with terms like "low" and "high."
- Water and unsalted crackers are provided for palate cleansing between samples.

5. Data Analysis:

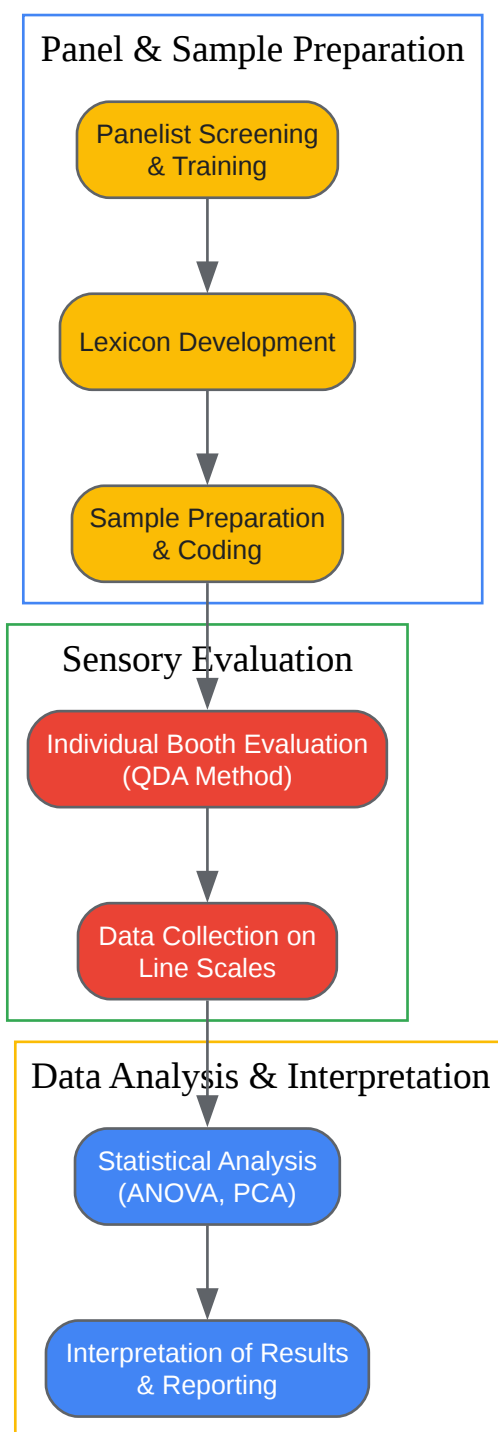
- The intensity ratings from the line scales are converted to numerical data.
- Analysis of Variance (ANOVA) is used to determine if there are significant differences between the samples for each attribute.
- Multivariate statistical methods, such as Principal Component Analysis (PCA), are often used to visualize the relationships between the esters and their sensory attributes.

Mandatory Visualizations



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Experimental Workflow for Sensory Panel Evaluation.

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